4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-1-5-11(6-2-9)18-21(19,20)12-7-3-10(17)4-8-12/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCQOJYBYDIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381782 | |
| Record name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339-42-4 | |
| Record name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 4-(trifluoromethyl)aniline under specific conditions. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst such as Pd/C.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide serves as a precursor in the synthesis of more complex organic compounds. Its sulfonamide group allows for various chemical modifications, facilitating the creation of diverse derivatives.
Biology
- Enzyme Inhibition : This compound is investigated for its potential as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation and ion transport. Studies have shown that it binds effectively to the active site of these enzymes, inhibiting their activity .
Medicine
- Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects on cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest, which are critical for developing new anticancer therapies .
Industry
- Agrochemicals and Pharmaceuticals : The compound is utilized in the formulation of agrochemicals due to its herbicidal properties. Additionally, it plays a role in pharmaceutical development, particularly in creating new drugs targeting specific diseases .
Case Studies
- Enzyme Inhibition Study : A study evaluated the binding affinity of various sulfonamides to carbonic anhydrases. Results indicated that this compound had a significantly higher affinity compared to other tested compounds, suggesting its potential as a therapeutic agent for conditions requiring CA inhibition .
- Cytotoxicity Assessment : In vitro tests on multiple cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating its potential efficacy in cancer treatment .
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting processes like pH regulation and ion transport . This inhibition can lead to therapeutic effects in conditions like glaucoma and certain cancers .
Comparison with Similar Compounds
Key Findings :
- Piperazinyl derivatives (e.g., Compounds 34, 35) show enhanced cytotoxicity compared to the target compound, likely due to improved solubility and target affinity from the piperazine moiety .
- Trifluoromethyl positioning (para vs. meta) affects activity, with meta-substituted analogs (Compound 35) being more potent .
Enzyme Inhibition Potency
KMO inhibition is a critical therapeutic target for neurodegenerative diseases.
| Compound Name | Substituents (R) | IC50 (KMO) | Key Reference |
|---|---|---|---|
| Target Compound | 4-(Trifluoromethyl)phenyl | 19 nM | |
| Ro-61-8048 () | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl] | 37 nM |
Key Findings :
- The thiazol-2-yl group in Ro-61-8048 enhances binding to KMO but reduces potency compared to the target compound’s trifluoromethylphenyl group .
- The amino group in the target compound may facilitate stronger hydrogen bonding with the enzyme active site .
Antimicrobial Activity
Sulfonamides are historically significant as antibacterials.
Key Findings :
- Heterocyclic substituents (e.g., thiadiazole, oxazole) improve antibacterial efficacy by mimicking p-aminobenzoic acid, a folate synthesis intermediate .
- The target compound’s trifluoromethyl group may reduce antimicrobial activity due to increased hydrophobicity, limiting bacterial uptake .
Physicochemical Properties
Alkylamine chain length and substituents modulate solubility and bioavailability.
Biological Activity
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological mechanisms, efficacy in various studies, and its pharmacological implications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and potentially influencing its biological activity. The molecular formula is C13H12F3N2O2S, with a molecular weight of 308.31 g/mol.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer properties. In particular:
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). It showed promising results with IC50 values ranging from 1.52 to 6.31 μM, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells . This suggests that the compound may activate apoptotic pathways, making it a candidate for further development as an anticancer agent.
2. Carbonic Anhydrase Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes:
- Selectivity : It demonstrated high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and higher values for CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Antibacterial Activity : The compound exhibited significant antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages of up to 80% at specific concentrations . This suggests potential use in treating bacterial infections.
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound:
- Prediction Models : Theoretical models such as SwissADME have been utilized to predict pharmacokinetic parameters. These studies suggest favorable permeability characteristics and low toxicity profiles for the compound .
- Calcium Channel Interaction : The compound's interaction with calcium channels has been hypothesized to affect cardiovascular parameters such as perfusion pressure and coronary resistance .
Case Study 1: Antitumor Efficacy
In a study involving various benzenesulfonamide derivatives, compounds similar to this compound were tested for their anticancer activity against mouse lymphoid leukemia. Although some showed no activity in vivo, further exploration of structural modifications could enhance efficacy .
Case Study 2: Antimicrobial Properties
A comparative study on the antibacterial effects of multiple sulfonamide derivatives highlighted that compounds like this compound significantly inhibited bacterial growth at low concentrations. This positions the compound as a potential candidate for antibiotic development .
Q & A
Q. What are the standard synthetic routes for 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, and how is purity ensured?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)aniline and 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reaction Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and elemental analysis (C, H, N, S within ±0.3% theoretical) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 315.1 (calculated for C₁₃H₁₂F₃N₂O₂S) .
- Infrared (IR) : Stretching bands at 1340 cm⁻¹ (SO₂ asymmetric) and 1160 cm⁻¹ (SO₂ symmetric) .
Advanced Research Questions
Q. How can researchers assess the compound’s interaction with nuclear receptors (e.g., RORα/γ)?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-T0901317) and recombinant RORα/γ ligand-binding domains. Calculate inhibition constants (Ki) via Scatchard analysis .
- Coactivator Recruitment Assays : Measure fluorescence resonance energy transfer (FRET) between ROR and steroid receptor coactivator-2 (SRC-2) in HepG2 cells .
Q. What strategies resolve contradictory data in receptor selectivity studies?
Methodological Answer:
- Genetic Knockdown : Use siRNA targeting RORα/γ or LXR isoforms to isolate receptor-specific effects .
- Dose-Response Profiling : Compare EC₅₀/IC₅₀ values across receptors (e.g., LXR vs. ROR) to identify off-target activity .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and steric clashes in receptor pockets .
Q. How can quantitative structure-activity relationship (QSAR) models optimize this compound’s bioactivity?
Methodological Answer:
- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .
- Validation : Use leave-one-out cross-validation (R² > 0.8) and external test sets (e.g., ChEMBL analogs) .
- Case Study : A QSAR model for sulfonamide ROR inhibitors identified CF₃ as critical for potency (pIC₅₀ = 7.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
